Migril

Catalog No.
S644890
CAS No.
86498-65-9
M.F
C96H109ClN16O18
M. Wt
1810.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Migril

CAS Number

86498-65-9

Product Name

Migril

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride

Molecular Formula

C96H109ClN16O18

Molecular Weight

1810.4 g/mol

InChI

InChI=1S/2C33H35N5O5.C18H22N2.C8H10N4O2.C4H6O6.ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);2-11,18H,12-15H2,1H3;4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t2*21-,25-,26+,27+,32-,33+;;;1-,2-;/m11..1./s1

InChI Key

BYJYIKWMABSTKJ-ZNYNAASMSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O.Cl

Synonyms

migral, Migril

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O.Cl

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl

Migril is a pharmaceutical formulation primarily used for the treatment of migraine headaches. It contains three active ingredients: ergotamine tartrate, cyclizine hydrochloride, and caffeine hydrate. Each tablet typically comprises 2 mg of ergotamine tartrate, 50 mg of cyclizine hydrochloride, and 100 mg of caffeine hydrate. The combination of these components is designed to relieve migraine symptoms by utilizing the vasoconstrictive properties of ergotamine, the antiemetic effects of cyclizine, and the stimulant effects of caffeine .

That contribute to their therapeutic effects:

  • Ergotamine Tartrate: As an alkaloid derived from the ergot fungus, ergotamine acts primarily as a selective agonist at serotonin receptors (specifically 5-HT_1B and 5-HT_1D), leading to vasoconstriction in cranial blood vessels. This mechanism helps alleviate migraine pain by counteracting the vasodilation that typically occurs during a migraine episode .
  • Cyclizine Hydrochloride: This compound functions as an antihistamine and antiemetic. It works by blocking H1 receptors in the central nervous system, which helps prevent nausea and vomiting associated with migraines .
  • Caffeine Hydrate: Caffeine enhances the effects of ergotamine by improving its absorption and increasing its efficacy. It also acts as a mild vasoconstrictor itself, further contributing to headache relief .

Migril's biological activity is primarily focused on migraine relief. The combination of ergotamine's vasoconstrictive action, cyclizine's antiemetic properties, and caffeine's stimulant effects work synergistically to reduce migraine symptoms. Clinical studies have shown that this combination can be effective in managing acute migraine attacks when taken at the onset of symptoms .

The synthesis of Migril involves the individual preparation of its active ingredients:

  • Ergotamine Tartrate: Typically extracted from the ergot fungus (Claviceps purpurea) or synthesized through chemical processes involving lysergic acid derivatives.
  • Cyclizine Hydrochloride: Synthesized through a multi-step chemical process starting from piperazine derivatives.
  • Caffeine Hydrate: Usually derived from natural sources like coffee beans or synthesized from uric acid derivatives.

After synthesizing or extracting these compounds, they are formulated into tablet form with excipients such as lactose and maize starch to aid in tablet formation and stability .

Migril is primarily indicated for:

  • Acute Migraine Treatment: It is effective in treating migraines with or without aura.
  • Nausea Relief: Due to cyclizine's properties, it is also used to manage nausea related to migraines.

The drug should be administered as per medical advice, typically at the onset of a migraine attack for maximum efficacy .

Migril has several known interactions with other medications:

  • Corticosteroids: May enhance side effects.
  • Phenytoin: Can alter the metabolism of ergotamine.
  • Clopidogrel: Potentially increases bleeding risk when combined with ergotamine.

Patients are advised to inform their healthcare provider about all medications they are taking to avoid adverse interactions .

Migril shares its therapeutic class with several other compounds used for migraine treatment. Here are some notable comparisons:

Compound NameActive IngredientsMechanism of ActionUnique Features
CafergotErgotamine + CaffeineVasoconstriction and stimulantSimilar to Migril but lacks cyclizine
SumatriptanSumatriptanSelective agonist for serotonin receptorsMore targeted action on serotonin receptors
DihydroergotamineDihydroergotamine mesylateVasoconstriction via serotonin receptor actionLess vasoconstrictive side effects than ergotamine
RizatriptanRizatriptanSelective agonist for serotonin receptorsRapid onset of action

Migril's unique formulation allows it to combine vasoconstriction, antiemetic properties, and stimulation in one tablet, providing a multifaceted approach to migraine management not seen in all similar compounds .

Dates

Last modified: 07-20-2023

Explore Compound Types